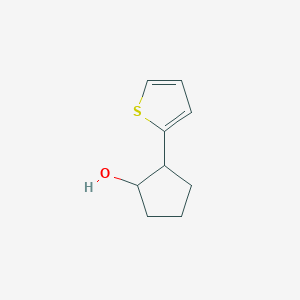
2-(2-Hydroxycyclopentyl)-thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydroxycyclopentyl)-thiophene is an organic compound that features a thiophene ring substituted with a hydroxycyclopentyl group Thiophene is a sulfur-containing heterocycle, known for its aromatic properties and stability
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxycyclopentyl)-thiophene can be achieved through various synthetic routes One common method involves the cyclization of a suitable precursor under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(2-Hydroxycyclopentyl)-thiophene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or to saturate the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the cyclopentyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂), while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(2-Oxocyclopentyl)-thiophene, while reduction can produce 2-(Cyclopentyl)-thiophene.
科学研究应用
2-(2-Hydroxycyclopentyl)-thiophene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism by which 2-(2-Hydroxycyclopentyl)-thiophene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways, influencing processes such as signal transduction and metabolic regulation.
相似化合物的比较
Similar Compounds
2-(2-Hydroxycyclopentyl)-benzene: Similar structure but with a benzene ring instead of thiophene.
2-(2-Hydroxycyclopentyl)-furan: Contains a furan ring instead of thiophene.
2-(2-Hydroxycyclopentyl)-pyrrole: Features a pyrrole ring in place of thiophene.
Uniqueness
2-(2-Hydroxycyclopentyl)-thiophene is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. The sulfur atom in thiophene contributes to its aromatic stability and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
2-thiophen-2-ylcyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c10-8-4-1-3-7(8)9-5-2-6-11-9/h2,5-8,10H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBQGUSVCPDJAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
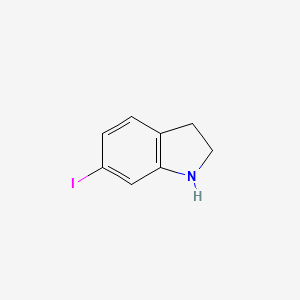
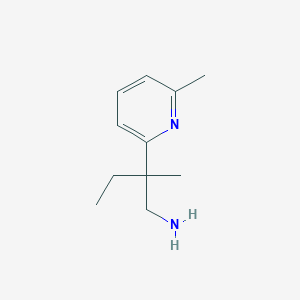
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2587080.png)

![2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2587084.png)
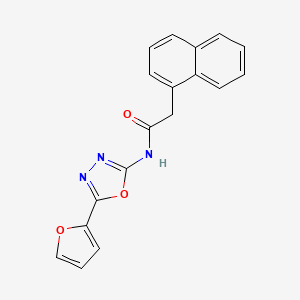
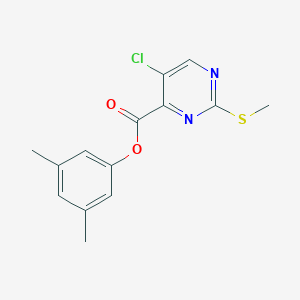
![4-amino-5-(4-methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinolin-6-one](/img/structure/B2587090.png)
![N-{4,5-dimethyl-3-[(morpholin-4-yl)[4-(propan-2-yl)phenyl]methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B2587093.png)
![N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2587096.png)
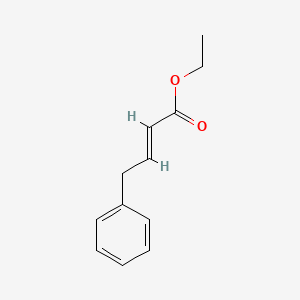
![8-Cyclopropanecarbonyl-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2587099.png)
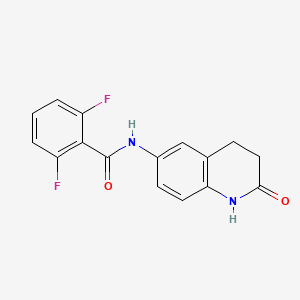
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2587101.png)
